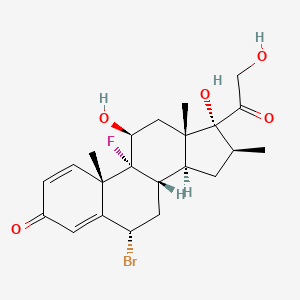![molecular formula C16H13ClN4O B15355166 2-[3-(2-Chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355166.png)
2-[3-(2-Chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-Chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline is a complex organic compound that features a quinoline core linked to an azetidine ring, which is further substituted with a 2-chloropyrimidine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline typically involves multiple steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For instance, a common method involves the reaction of a β-amino alcohol with a halogenated compound to form the azetidine ring.
-
Attachment of the Pyrimidine Group: : The 2-chloropyrimidine moiety is introduced via nucleophilic substitution reactions. This step often involves the reaction of 2-chloropyrimidine with an azetidine derivative in the presence of a base such as potassium carbonate.
-
Formation of the Quinoline Core: : The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
-
Coupling Reactions: : The final step involves coupling the quinoline core with the azetidine-pyrimidine intermediate. This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The quinoline core can undergo oxidation reactions to form quinoline N-oxides, which are useful intermediates in various chemical syntheses.
-
Reduction: : The compound can be reduced under hydrogenation conditions to modify the quinoline ring or the azetidine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen gas are common.
Substitution: Bases like potassium carbonate or sodium hydride are often used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-Chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with biological targets.
-
Biological Studies: : The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
-
Chemical Biology: : It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
-
Industrial Applications: : The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 2-[3-(2-Chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, while the azetidine and pyrimidine groups can interact with proteins, inhibiting their function. These interactions can lead to the inhibition of cell proliferation, making the compound a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[3-(2-Chloropyrimidin-4-yl)oxyazetidin-1-yl]pyridine: Similar structure but with a pyridine core instead of quinoline.
2-[3-(2-Chloropyrimidin-4-yl)oxyazetidin-1-yl]benzene: Features a benzene ring instead of quinoline.
Uniqueness
2-[3-(2-Chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline is unique due to its combination of a quinoline core with an azetidine ring and a pyrimidine group. This unique structure allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent compared to similar compounds with simpler structures.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Eigenschaften
Molekularformel |
C16H13ClN4O |
|---|---|
Molekulargewicht |
312.75 g/mol |
IUPAC-Name |
2-[3-(2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline |
InChI |
InChI=1S/C16H13ClN4O/c17-16-18-8-7-15(20-16)22-12-9-21(10-12)14-6-5-11-3-1-2-4-13(11)19-14/h1-8,12H,9-10H2 |
InChI-Schlüssel |
FFHKKBABFFEPNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=NC3=CC=CC=C3C=C2)OC4=NC(=NC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B15355094.png)
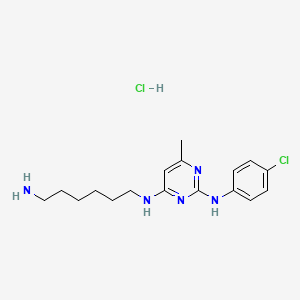


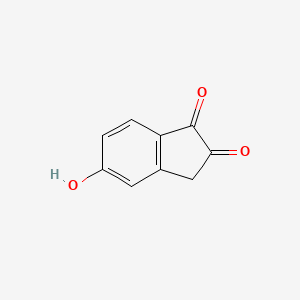

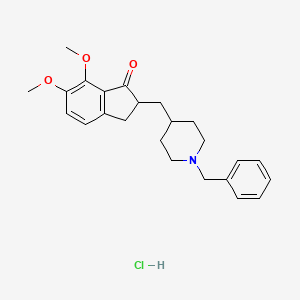
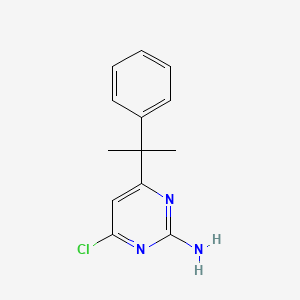
![(4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B15355142.png)




